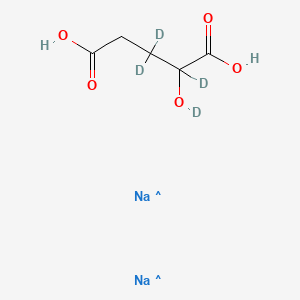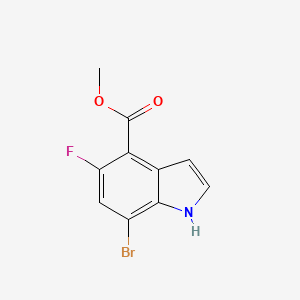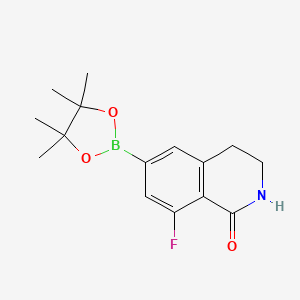![molecular formula C27H23Cl2N3O3 B14081081 3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-chlorophenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14081081.png)
3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-chlorophenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-chlorophenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is a complex organic compound with a unique structure that combines multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-chlorophenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolo[3,4-c]pyrazole structure, followed by the introduction of the various substituents through a series of substitution and coupling reactions. Common reagents used in these steps include chlorinating agents, hydroxylating agents, and methylating agents under controlled conditions such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-chlorophenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The compound can be reduced to remove chlorine atoms or reduce double bonds.
Substitution: Halogen atoms can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups, altering the compound’s properties.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound’s potential as a bioactive molecule is of interest. It may interact with various biological targets, making it a candidate for drug development and biochemical studies.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its structure suggests it may have activity against certain diseases or conditions, warranting further pharmacological studies.
Industry
In industry, the compound’s properties could be leveraged for the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it a versatile component in various industrial applications.
Mécanisme D'action
The mechanism by which 3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-chlorophenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering specific biochemical pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrrolo[3,4-c]pyrazole derivatives with different substituents. Examples include:
- 3-(5-chloro-2-hydroxyphenyl)-4-(4-chlorophenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
- 3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-chlorophenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one with different alkyl or aryl groups
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties
Propriétés
Formule moléculaire |
C27H23Cl2N3O3 |
|---|---|
Poids moléculaire |
508.4 g/mol |
Nom IUPAC |
3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-chlorophenyl)-5-[2-(4-methoxyphenyl)ethyl]-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C27H23Cl2N3O3/c1-15-13-22(33)20(14-21(15)29)24-23-25(31-30-24)27(34)32(26(23)17-5-7-18(28)8-6-17)12-11-16-3-9-19(35-2)10-4-16/h3-10,13-14,26,33H,11-12H2,1-2H3,(H,30,31) |
Clé InChI |
TZDWLYWUNIYXCU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1Cl)C2=NNC3=C2C(N(C3=O)CCC4=CC=C(C=C4)OC)C5=CC=C(C=C5)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 4-[2-(hydroxymethyl)pent-4-enyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B14081004.png)
![2-phenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyacetic acid](/img/structure/B14081009.png)
![4-[[3-carboxy-1-oxo-1-(2-phenylethoxy)propan-2-yl]amino]-3-[6-[[3-(1H-indol-3-yl)-2-[[2-[6-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]hexanoylamino]acetyl]amino]propanoyl]amino]hexanoylamino]-4-oxobutanoic acid](/img/structure/B14081011.png)
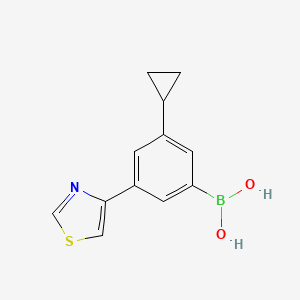
![{2-[(Dimethylamino)methyl]-3-(2,2-diphenylethenyl)phenyl}(diphenyl)methanol](/img/structure/B14081038.png)
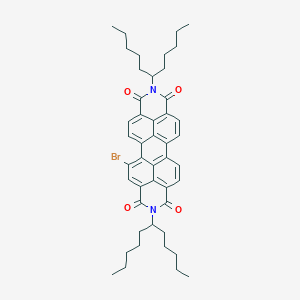

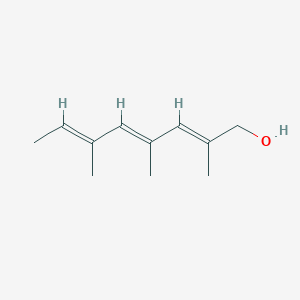
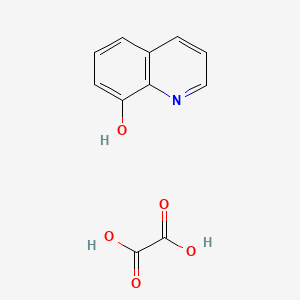
![2-(6-Ethyl-1,3-benzothiazol-2-yl)-7-fluoro-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081063.png)
